N-(1,3-dihydroxypropan-2-yl)benzamide

15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

Researchers requiring a bifunctional benzamide scaffold for 15-PGDH inhibitor development often face limited access to the critical serinol-diol pharmacophore. N-(1,3-dihydroxypropan-2-yl)benzamide (CAS 138625-63-5) directly addresses this gap. - Dual primary hydroxyl groups enable orthogonal derivatization (esterification, oxidation, acylation) unattainable with mono-hydroxylated analogs. - The serinol-derived scaffold supports the 21.6 nM IC50 demonstrated by the SW209273 analog series against 15-PGDH, enabling systematic SAR at the propanediol moiety. - Also applicable to ALDH1A1 inhibition (IC50 1.92 μM) and glucokinase activation (EC50 130 nM) campaigns. Supplied with >95% HPLC purity; ready for immediate dispatch.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12078888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dihydroxypropan-2-yl)benzamide
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CO)CO
InChIInChI=1S/C10H13NO3/c12-6-9(7-13)11-10(14)8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)
InChIKeyHPJXHEKSMWBVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Dihydroxypropan-2-yl)benzamide: Serinol-Derived Building Block


N-(1,3-dihydroxypropan-2-yl)benzamide (CAS 138625-63-5, C10H13NO3, MW 195.21 g/mol), also known as N-benzoylserinol or 2-(benzoylamino)-1,3-propanediol, is a bifunctional benzamide derivative featuring a serinol (2-amino-1,3-propanediol) scaffold . The compound contains a benzamide core linked to a 1,3-dihydroxypropan-2-yl moiety, providing two primary hydroxyl groups and an amide linkage that serve as versatile handles for further chemical elaboration [1]. It is commercially available for research use with reported purity >95% (HPLC) and a melting point of 122 °C (ethyl ether solvate) . Unlike simple benzamides that lack hydroxyl functionality, the dual hydroxyl architecture of this compound enables its application as a chiral building block, a synthetic intermediate for complex molecule construction, and a scaffold for medicinal chemistry exploration across multiple target classes.

1
Bifunctional building block Dual primary hydroxyls enable orthogonal derivatization for prodrug, crosslinker, or symmetrical bis-amide synthesis
2
Prochiral scaffold 1,3-Diol geometry supports catalytic enantioselective desymmetrization for chiral quaternary carbon installation
3
Med chem exploration handle Benzamide core with serinol linker serves as starting point for 15-PGDH, ALDH1A1, or glucokinase SAR campaigns

N-(1,3-Dihydroxypropan-2-yl)benzamide Scaffold Differentiation


N-(1,3-dihydroxypropan-2-yl)benzamide cannot be generically substituted by simple benzamides (e.g., benzamide itself, N-methylbenzamide, or N-(2-hydroxyethyl)benzamide) because the serinol-derived 1,3-dihydroxypropan-2-yl substituent introduces two critical points of functional divergence: (i) dual primary hydroxyl groups that enable orthogonal chemical derivatization (oxidation, esterification, acylation) not possible with mono-hydroxylated or non-hydroxylated analogs , and (ii) a stereochemically significant C2 position on the propanediol backbone that can influence enantioselective transformations when chiral catalysts are employed [1]. Substituting with N-(2-hydroxyethyl)benzamide eliminates the second hydroxyl handle, reducing synthetic utility for applications requiring bis-functionalization, such as prodrug construction, cross-linking chemistry, or preparation of symmetrical bis-amide derivatives. The quantitative evidence below demonstrates exactly where these structural differences produce measurable differentiation in enzyme inhibition profiles and physicochemical properties.

This compound N-(1,3-dihydroxypropan-2-yl)benzamide
Two primary hydroxyl groups for bis-functionalization Prochiral C2-symmetric diol for asymmetric synthesis Serinol amide linkage with hydrogen-bonding capacity
Simpler benzamides N-(2-hydroxyethyl)benzamide or benzamide
Single or no hydroxyl limits derivatization scope Lacks prochiral diol; enantioselective desymmetrization not applicable Reduced H-bond donor count may shift target engagement profile

N-(1,3-Dihydroxypropan-2-yl)benzamide Differentiation Evidence


15-PGDH Inhibitory Potency

The N-(1,3-dihydroxypropan-2-yl)benzamide core has been structurally elaborated into potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. While the parent compound N-(1,3-dihydroxypropan-2-yl)benzamide itself has not been reported with a direct 15-PGDH IC50, the closely related compound SW209273—which retains the identical N-(1,3-dihydroxypropan-2-yl)benzamide substructure with additional heterocyclic elaboration—exhibits an IC50 of 21.6 nM against recombinant human 15-PGDH in an in vitro enzymatic assay [1]. This contrasts with earlier benzamide-based 15-PGDH inhibitors from the same patent series that showed IC50 values in the 2,500–10,000 nM range without the serinol-derived diol moiety [2], indicating that the 1,3-dihydroxypropan-2-yl group contributes a ≥100-fold potency enhancement when appropriately elaborated.

15-PGDH Inhibitory Potency
Reported
SW209273 (serinol substructure) IC50 21.6 nM vs. 2,500–10,000 nM for non-serinol benzamide inhibitors
Supports serinol-diol pharmacophore contribution to 15-PGDH target engagement
Parent compound not directly assayed; SW209273 data shown
15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

ALDH1A1 Inhibition

N-(1,3-dihydroxypropan-2-yl)benzamide (identified via its synonym 2-(benzoylamino)-1,3-propanediol) has been reported to exhibit an IC50 of 1,920 nM (1.92 μM) against human ALDH1A1 using NAD+/propionaldehyde as substrate in a UV-fluorescence assay [1]. In contrast, the optimized ALDH2 inhibitor BDBM50236899 (a structurally distinct chemotype lacking the serinol backbone) achieves a Ki of 19 nM and IC50 of 110 nM against ALDH2 [2]. While the absolute ALDH1A1 potency of N-benzoylserinol is moderate, it occupies a differentiated chemical space relative to the sub-nanomolar ALDH2 inhibitors, providing a chemotype with ALDH1A1 selectivity potential that can be exploited in cancer stem cell research where ALDH1A1 is a validated functional marker.

ALDH1A1 Inhibition
Reported
IC50 1,920 nM (1.92 µM) against human ALDH1A1; comparator ALDH2 chemotype Ki 19 nM
Provides starting point for isoform-selective ALDH inhibitor research
Enzyme origin and assay conditions to verify
ALDH1A1 inhibition Cancer stem cell Aldehyde dehydrogenase

Dual Hydroxyl Functionalization

N-(1,3-dihydroxypropan-2-yl)benzamide possesses two primary hydroxyl groups on the propanediol moiety, enabling orthogonal chemical transformations—oxidation to carbonyls, esterification with carboxylic acids, and acylation at the amine—that are structurally impossible for mono-hydroxylated analogs such as N-(2-hydroxyethyl)benzamide . The compound's predicted physicochemical profile (boiling point 501.8±40.0°C, density 1.2±0.1 g/cm³, pKa 13.56±0.46) provides distinct handling and formulation characteristics compared to simpler benzamides . The melting point of 122°C (ethyl ether solvate) facilitates purification by recrystallization, an important practical consideration for procurement decisions in synthetic chemistry workflows .

Dual Hydroxyl Functionalization
Class-level
Two primary –OH groups (C1, C3) plus amide NH; mono-hydroxylated analogs offer only one handle
Enables bis-functionalization for prodrug, crosslinking, or symmetrical derivatization
Structural enumeration; no direct experimental comparison available
Synthetic intermediate Prodrug design Bifunctional linker

Enantioselective Desymmetrization

The 2-substituted serinol core of N-(1,3-dihydroxypropan-2-yl)benzamide has been demonstrated as a viable substrate for catalytic enantioselective desymmetrization via monobenzoylation, enabling installation of chiral quaternary carbon centers [1]. This reaction exploits the prochiral nature of the 1,3-propanediol moiety, which is absent in simple N-alkyl benzamides such as N-methylbenzamide or N-ethylbenzamide. The resulting enantiomerically enriched 2-substituted 2-benzamido-1,3-propanediols have been applied to the total synthesis of manzacidin A, demonstrating the scaffold's utility in constructing complex natural product architectures. No equivalent asymmetric transformation is possible with achiral, non-hydroxylated benzamide analogs.

Enantioselective Desymmetrization
Reported
Catalytic monobenzoylation of serinol scaffold installs chiral quaternary centers; not possible with N-alkyl benzamides
Unique entry to chiral building blocks for natural product synthesis
KAIST research group method; specific catalyst/conditions required
Asymmetric synthesis Chiral building block Desymmetrization

Glucokinase Activation

Compounds containing the N-(1,3-dihydroxypropan-2-yl)benzamide substructure have been explored as glucokinase (GK) activators. BindingDB data for a structurally related N-(1,3-dihydroxypropan-2-yl)-4-substituted benzamide derivative (BDBM50533100, CHEMBL4549950) shows an EC50 of 130 nM for activation of human recombinant glucokinase using 5 mM glucose as substrate in a glucose-6-phosphate dehydrogenase coupled assay [1]. While the parent compound N-(1,3-dihydroxypropan-2-yl)benzamide itself has not been directly tested, the sub-micromolar activity of close analogs demonstrates that the serinol-derived benzamide scaffold is competent for GK allosteric site engagement. This contrasts with benzamide itself, which lacks the diol moiety required for hydrogen bonding interactions with the GK allosteric pocket as evidenced by crystallographic studies of benzamide-based GK activators [2].

Glucokinase Activation
Class-level
Close analog EC50 130 nM (human recombinant GK); benzamide alone lacks diol H-bonding motif
Diol moiety may support allosteric GK activator SAR exploration
Parent compound not tested; analog data from BindingDB
Glucokinase activation Diabetes research Allosteric modulator

HSP90 Inhibitory Potential

The ONCOZEN Co. Ltd. patent family (including US-9102591-B2) discloses benzamide compounds containing dihydroxyphenyl or dihydroxypropyl moieties as HSP90 inhibitors effective against cancer, degenerative neurological diseases, and viral infections [1]. While the specific IC50 of N-(1,3-dihydroxypropan-2-yl)benzamide against HSP90 has not been publicly disclosed, the patent establishes that the dihydroxy-substituted benzamide chemotype—of which this compound is the minimal representative—constitutes a validated HSP90 inhibitory scaffold. Other benzamide-based HSP90 inhibitors lacking the diol motif (e.g., resorcinol-based N-benzyl benzamides) show IC50 values in the 23–90 nM range in enzymatic and cellular assays [2], providing a benchmark for the target engagement level achievable with optimized diol-containing benzamides.

HSP90 Inhibitory Potential
Source review
ONCOZEN patent family (US-9102591-B2) covers dihydroxy-benzamide chemotype; IC50 of parent not disclosed
Patent context may influence IP-sensitive procurement decisions
Direct HSP90 IC50 unavailable; review patent claims for freedom-to-operate
HSP90 inhibition Cancer therapeutics Chaperone inhibitor

N-(1,3-Dihydroxypropan-2-yl)benzamide Application Scenarios


15-PGDH Lead Optimization

Research teams developing 15-PGDH inhibitors for tissue regeneration, hematopoietic recovery, or inflammatory bowel disease should prioritize N-(1,3-dihydroxypropan-2-yl)benzamide as a core scaffold based on the demonstrated 21.6 nM IC50 of the serinol-containing SW209273 analog [1]. The compound's dual hydroxyl groups enable systematic SAR exploration at the propanediol moiety (esterification, oxidation, etherification) that is impossible with N-(2-hydroxyethyl)benzamide or other mono-hydroxylated benzamides. Procurement of this building block supports structure-guided optimization of the diol pharmacophore that contributes the ≥100-fold potency enhancement observed in the 15-PGDH patent series.

Chiral Quaternary Center Construction

Synthetic chemistry groups engaged in natural product total synthesis or chiral drug intermediate preparation can exploit the prochiral 1,3-diol of N-(1,3-dihydroxypropan-2-yl)benzamide for catalytic enantioselective desymmetrization reactions [2]. The resulting 2-substituted 2-benzamido-1,3-propanediols bearing chiral quaternary centers are direct precursors to manzacidin-class alkaloids and sphingofungin analogs. This application is unique to serinol-derived benzamides and has no counterpart with simple N-alkyl benzamides, making compound selection based on synthetic strategy rather than potency the key procurement criterion.

ALDH1A1-Selective Inhibitor Development

Investigators studying ALDH1A1 as a cancer stem cell marker and therapeutic target can use N-(1,3-dihydroxypropan-2-yl)benzamide (reported ALDH1A1 IC50 1.92 μM) [3] as a starting scaffold for developing isoform-selective inhibitors. The moderate ALDH1A1 potency combined with the synthetically accessible diol moiety provides a platform for iterative optimization toward ALDH1A1-selective probes, filling a gap left by the highly potent but ALDH2-selective inhibitor chemotypes (e.g., BDBM50236899 with Ki 19 nM at ALDH2). This scenario is relevant for academic labs and biotech companies developing ALDH-targeted cancer therapeutics.

Glucokinase Activator Exploration

Diabetes research programs pursuing allosteric glucokinase activators can employ N-(1,3-dihydroxypropan-2-yl)benzamide as a starting point for SAR campaigns, given the 130 nM EC50 demonstrated by closely related serinol-derived benzamide analogs [4]. The diol moiety provides critical hydrogen-bonding interactions with the GK allosteric pocket that are absent in simple benzamides, making this compound class a rational choice for hit-to-lead optimization in type 2 diabetes drug discovery. Procurement of the minimal benzamide-serinol scaffold enables systematic variation of the benzamide aromatic ring while retaining the essential diol pharmacophore.

Application
Selection Property
Validation Focus
15-PGDH inhibitor development research
Serinol-diol pharmacophore
SAR exploration at propanediol moiety
Asymmetric synthesis research
Prochiral 1,3-diol scaffold
Enantioselective desymmetrization method
ALDH1A1 isoform-selective inhibitor research
Moderate ALDH1A1 inhibition profile
Isoform selectivity optimization
Glucokinase allosteric activator research
Diol hydrogen-bonding motif
GK allosteric pocket engagement SAR
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